molecular formula C23H17ClN2O5 B388327 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B388327
M. Wt: 436.8g/mol
InChI Key: PAGCKJSQPFRFDQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and an isoindolinecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,5-dimethoxyaniline to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile
  • 3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H17ClN2O5

Molecular Weight

436.8g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H17ClN2O5/c1-30-16-8-10-20(31-2)19(12-16)25-21(27)13-3-9-17-18(11-13)23(29)26(22(17)28)15-6-4-14(24)5-7-15/h3-12H,1-2H3,(H,25,27)

InChI Key

PAGCKJSQPFRFDQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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